molecular formula C19H20N4O B12212973 2-ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

2-ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

Cat. No.: B12212973
M. Wt: 320.4 g/mol
InChI Key: DLEJCSRNGLLTDI-UHFFFAOYSA-N
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Description

2-ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one typically involves multi-step reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for potential therapeutic uses.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one: shares similarities with other heterocyclic compounds that contain pyrazole or benzotriazine rings.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines both pyrazole and benzotriazine rings

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

2-ethyl-8,8-dimethyl-3-phenyl-7,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6-one

InChI

InChI=1S/C19H20N4O/c1-4-13-16(12-8-6-5-7-9-12)18-21-20-17-14(23(18)22-13)10-19(2,3)11-15(17)24/h5-9H,4,10-11H2,1-3H3

InChI Key

DLEJCSRNGLLTDI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)CC(C3)(C)C)N=NC2=C1C4=CC=CC=C4

Origin of Product

United States

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